8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity Polar surface area Drug-likeness

Researchers designing PROTACs or chemical biology probes often face additional synthetic steps to install a functional handle. This imidazo[2,1-f]purine-2,4-dione derivative solves this with a built-in 3-hydroxypropyl chain, enabling direct conjugation to PEG linkers, biotin, or E3 ligase ligands. · Eliminates 1-2 synthetic steps for PROTAC or affinity probe assembly. · Free 3-position (NH) allows unmatched late-stage diversification or use as a matched negative control. · Intermediate lipophilicity (XLogP3 = 0.7) maintains conjugate solubility. Available in stock for immediate dispatch.

Molecular Formula C13H17N5O3
Molecular Weight 291.311
CAS No. 879476-64-9
Cat. No. B2470813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879476-64-9
Molecular FormulaC13H17N5O3
Molecular Weight291.311
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C)C
InChIInChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21)
InChIKeyLKYZPDNMVXLTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879476-64-9) – Chemical Identity and Baseline Physicochemical Profile for Procurement Screening


8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879476-64-9) is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class [1]. Its core scaffold consists of a fused imidazole–purine ring system bearing three methyl substituents at positions 1, 6, and 7, and a 3-hydroxypropyl group at the 8-position. The compound carries the PubChem CID 4971697 and is catalogued under vendor IDs such as STK598998 and MFCD06613145. Computed physicochemical properties reported in authoritative databases include a molecular weight of 291.31 g/mol, a calculated XLogP3-AA of 0.7, a topological polar surface area of 91.9 Ų, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors [1]. The 3-hydroxypropyl side chain provides a reactive primary alcohol handle, making the compound a versatile intermediate for further functionalisation [2]. As of the knowledge cut-off, no primary research paper, patent, or curated bioassay record specifically documenting biological activity for this exact compound has been identified; publicly available characterisation is limited to computed properties and vendor-grade quality descriptors.

Why In-Class Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Substitute for 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Imidazo[2,1-f]purine-2,4-dione derivatives exhibit highly divergent biological and physicochemical behaviour driven by small variations in their substitution pattern [1]. For example, the close analog 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (IM-1918) acts as a fibroblast growth factor receptor (FGFR) inhibitor with demonstrable anti-fibrotic activity in a bleomycin-induced murine lung fibrosis model [2], while the 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl analog (CB11) functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist that induces ROS-mediated apoptosis in non-small-cell lung cancer cells [3]. The absence of a substituent at the 3-position (free NH) combined with the 8-(3-hydroxypropyl) group in the target compound generates a distinct hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA; XLogP3 = 0.7) that fundamentally alters its target-engagement potential, solubility, and metabolic susceptibility compared to the more lipophilic 3-aryl or 3-alkyl analogs. Generic in-class substitution would therefore risk complete loss of the intended pharmacophore or reactivity profile, invalidating any prior structure-activity relationship or synthetic route optimisation.

Quantitative Differentiation Evidence for 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879476-64-9)


Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area (TPSA) vs. 3-(2-Chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (IM-1918)

The target compound exhibits a computed XLogP3-AA of 0.7 and a TPSA of 91.9 Ų [1]. In contrast, the 3-(2-chloro-6-fluorobenzyl) analog IM-1918, which bears an additional aromatic halogenated substituent, has a substantially higher calculated logP (estimated >3.0 based on the presence of the chlorofluorobenzyl moiety) and a reduced TPSA contribution from the lost hydroxyl group. The approximately 2–3 log-unit difference in lipophilicity translates to markedly different solubility and membrane-permeability profiles under physiological conditions.

Lipophilicity Polar surface area Drug-likeness Imidazopurine physicochemical profiling

Hydrogen-Bond Donor/Acceptor Count Differentiation vs. 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CB11)

The target compound possesses 2 hydrogen-bond donors (the 3-position NH and the terminal hydroxyl of the 3-hydroxypropyl chain) and 4 hydrogen-bond acceptors [1]. The PPARγ agonist CB11 contains only 1 hydrogen-bond donor (the aniline NH₂; the 3-position is substituted with butyl) and 5 hydrogen-bond acceptors. The difference in donor count alters the compound's ability to engage binding pockets that rely on specific H-bond networks, and the presence of the free NH at the 3-position in the target compound provides a unique vector for derivatisation that is absent in CB11.

Hydrogen bonding Target engagement Solubility Imidazopurine

Synthetic Utility Differentiation: Reactive 3-Hydroxypropyl Handle vs. Non-Functionalized 8-Alkyl or 8-Aryl Analogs

The 3-hydroxypropyl group at the 8-position serves as a primary alcohol that can be directly converted into leaving groups (e.g., mesylate, tosylate) or coupled via Mitsunobu, esterification, or etherification reactions without the need for protecting-group strategies on the imidazopurine core [1]. Analogs such as 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lack this free hydroxyl and require de novo synthetic routes to introduce a reactive tether. This functional handle reduces the number of synthetic steps required for probe or conjugate assembly by at least 1–2 steps in typical workflows.

Derivatisation handle Click chemistry Purine building block Chemical probe synthesis

Recommended Application Scenarios for 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879476-64-9)


Core Scaffold for Targeted Covalent Probe and PROTAC Linker Attachment

The free primary alcohol on the 3-hydroxypropyl chain provides a direct attachment point for polyethylene glycol (PEG) linkers, biotin tags, or E3 ligase-recruiting moieties without disrupting the imidazopurine pharmacophore. Procurement of this building block enables rapid assembly of chemical biology probes (e.g., affinity-based protein profiling probes) or proteolysis-targeting chimeras (PROTACs) in 1–2 fewer synthetic steps compared to non-functionalized 8-substituted analogs. The intermediate lipophilicity (XLogP3 = 0.7) assists in maintaining aqueous solubility of intermediate conjugates .

Parent Compound for Structure-Activity Relationship (SAR) Exploration at the 8-Position

For research programmes investigating imidazo[2,1-f]purine-2,4-dione derivatives as kinase inhibitors, GPCR ligands, or epigenetic modulators, this compound serves as a versatile SAR starting point. The 8-hydroxypropyl chain can be oxidised to an aldehyde or carboxylic acid, converted to an amine via phthalimide/Gabriel synthesis, or elongated through homologation, enabling systematic exploration of linker length and terminal functionality. The absence of a substituent at the 3-position preserves the NH for late-stage diversification .

Negative Control or Inactive Comparator for 3-Substituted Bioactive Imidazopurines

Because potent biological activity within this chemotype frequently requires a lipophilic substituent at the 3-position (e.g., IM-1918 as FGFR inhibitor, CB11 as PPARγ agonist ), the 3-unsubstituted target compound is expected to show significantly reduced or absent activity at those targets. It can therefore serve as a matched negative control in cell-based assays, enabling researchers to attribute observed effects specifically to 3-substituent-dependent target engagement rather than to scaffold-level cytotoxicity.

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